3-Methyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enyl-4,5-dihydropurine-2,6-dione 3-Methyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enyl-4,5-dihydropurine-2,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16451579
InChI: InChI=1S/C13H18N4O2S/c1-5-6-17-9-10(14-13(17)20-7-8(2)3)16(4)12(19)15-11(9)18/h5,9-10H,1-2,6-7H2,3-4H3,(H,15,18,19)
SMILES:
Molecular Formula: C13H18N4O2S
Molecular Weight: 294.38 g/mol

3-Methyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enyl-4,5-dihydropurine-2,6-dione

CAS No.:

Cat. No.: VC16451579

Molecular Formula: C13H18N4O2S

Molecular Weight: 294.38 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enyl-4,5-dihydropurine-2,6-dione -

Specification

Molecular Formula C13H18N4O2S
Molecular Weight 294.38 g/mol
IUPAC Name 3-methyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enyl-4,5-dihydropurine-2,6-dione
Standard InChI InChI=1S/C13H18N4O2S/c1-5-6-17-9-10(14-13(17)20-7-8(2)3)16(4)12(19)15-11(9)18/h5,9-10H,1-2,6-7H2,3-4H3,(H,15,18,19)
Standard InChI Key HCVFOLWDROBZMM-UHFFFAOYSA-N
Canonical SMILES CC(=C)CSC1=NC2C(N1CC=C)C(=O)NC(=O)N2C

Introduction

3-Methyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enyl-4,5-dihydropurine-2,6-dione is a complex organic compound belonging to the purine family. It is specifically classified as a substituted purine derivative, known as a dihydropurine. This compound exhibits a unique structure characterized by multiple functional groups, which may confer various biological and chemical properties.

Key Structural Features:

  • Purine Core: The compound is built around a purine core, which is a common structure in many biologically active molecules.

  • Alkene Groups: The presence of prop-2-enyl groups indicates potential reactivity in organic synthesis reactions.

  • Sulfur Containing Group: The 2-methylprop-2-enylsulfanyl group may participate in various chemical reactions due to its sulfur atom.

Synthesis and Reaction Conditions

The synthesis of 3-Methyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enyl-4,5-dihydropurine-2,6-dione typically involves several steps, with optimization of reaction conditions being crucial for maximizing yield and purity. Common reagents include sodium borohydride for reduction and various electrophiles for substitution reactions.

Potential Applications

This compound has several potential applications:

  • Medicinal Chemistry: Its structural complexity and reactivity make it a candidate for medicinal chemistry research.

  • Organic Synthesis: It can be used as a reagent or intermediate in organic synthesis due to its reactive functional groups.

  • Pharmacology and Biochemistry: The compound may interact with biological systems, suggesting potential biological activity.

Mechanism of Action

The mechanism of action for 3-Methyl-8-(2-methylprop-2-enylsulfanyl)-7-prop-2-enyl-4,5-dihydropurine-2,6-dione is not fully elucidated but likely involves interactions with specific biological targets such as enzymes or receptors. These interactions may modulate enzymatic activity or cellular signaling pathways, leading to various biological effects that warrant further investigation through detailed biochemical studies.

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